molecular formula C21H13Cl3N2O2 B10839780 1,3,5-Tris(4-chlorophenyl)imidazolidine-2,4-dione

1,3,5-Tris(4-chlorophenyl)imidazolidine-2,4-dione

Cat. No.: B10839780
M. Wt: 431.7 g/mol
InChI Key: FXRARDZLGGDTOS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving the condensation of tris-aldehydes with ammonium carbonate and potassium cyanide in ethanol. The reaction mixture is stirred and refluxed at temperatures between 50-70°C for 24-48 hours .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized side chains.

    Reduction: Formation of reduced imidazolidine-2,4-dione derivatives.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives with various functional groups.

Scientific Research Applications

1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,3,5-tris(4-chlorophenyl)imidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives:

Properties

Molecular Formula

C21H13Cl3N2O2

Molecular Weight

431.7 g/mol

IUPAC Name

1,3,4-tris(4-chlorophenyl)-5-hydroxyimidazol-2-one

InChI

InChI=1S/C21H13Cl3N2O2/c22-14-3-1-13(2-4-14)19-20(27)26(18-11-7-16(24)8-12-18)21(28)25(19)17-9-5-15(23)6-10-17/h1-12,27H

InChI Key

FXRARDZLGGDTOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N(C(=O)N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)O)Cl

Origin of Product

United States

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